molecular formula C19H20FNO2 B2857910 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide CAS No. 1704605-20-8

2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide

Cat. No.: B2857910
CAS No.: 1704605-20-8
M. Wt: 313.372
InChI Key: IKIIYICNQHJEFX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a hydroxy-substituted tetrahydronaphthalene moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-7-5-14(6-8-17)11-18(22)21-13-19(23)10-9-15-3-1-2-4-16(15)12-19/h1-8,23H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIYICNQHJEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Key Intermediates

Synthesis of (2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine

The amine intermediate is critical for acetamide formation. Two primary approaches are documented:

Reductive Amination of 2-Oxo-Tetrahydronaphthalene

2-Oxo-1,2,3,4-tetrahydronaphthalene undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine. Enantiomeric resolution is achieved via chiral chromatography or asymmetric catalysis, with reported yields of 70–85%.

Direct Amination via Gabriel Synthesis

Alternative routes employ Gabriel synthesis, where 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is treated with phthalimide-potassium tert-butoxide, followed by hydrazine cleavage to liberate the primary amine. This method avoids racemization but requires stringent anhydrous conditions (yield: 65–75%).

Preparation of 2-(4-Fluorophenyl)acetic Acid

The acyl component is synthesized via Friedel-Crafts acylation or hydrolysis of pre-functionalized precursors:

Friedel-Crafts Acylation of Fluorobenzene

Reaction of fluorobenzene with chloroacetyl chloride in the presence of AlCl₃ generates 4-fluorophenylacetyl chloride, which is hydrolyzed to 2-(4-fluorophenyl)acetic acid. Yields are moderate (50–60%) due to competing para/ortho substitution.

Hydrolysis of Ethyl 2-(4-Fluorophenyl)acetate

Commercial ethyl 2-(4-fluorophenyl)acetate is saponified using NaOH in ethanol-water (1:1), providing the acid in >90% yield. This route is preferred for scalability and purity.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most common method involves activating 2-(4-fluorophenyl)acetic acid with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU) in dimethylformamide (DMF), followed by reaction with the tetrahydronaphthalenylmethanamine. Key conditions include:

  • Molar Ratio: 1:1.2 (acid:amine)
  • Base: N,N-Diisopropylethylamine (DIEA)
  • Temperature: 0°C to room temperature
  • Yield: 75–85%

Mechanistic Insight: HBTU generates an active O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Acid Chloride Route

2-(4-Fluorophenyl)acetyl chloride, prepared via thionyl chloride treatment, reacts directly with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base. This method avoids coupling agents but requires careful handling of moisture-sensitive intermediates (yield: 70–78%).

Optimization and Stereochemical Considerations

Protection of the Hydroxyl Group

The secondary hydroxyl group in the tetrahydronaphthalene moiety may lead to side reactions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amidation improves yields by 10–15%. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Enantioselective Synthesis

Chiral resolution of the amine intermediate using (−)-di-p-toluoyl-D-tartaric acid affords enantiomerically pure (R)- and (S)-forms. Asymmetric hydrogenation of ketone precursors with Ru-BINAP catalysts achieves enantiomeric excess (ee) >95%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 4H, tetrahydronaphthalene), 4.10 (s, 2H, CH₂CO), 3.70–3.50 (m, 2H, NCH₂), 2.90–2.70 (m, 4H, tetrahydronaphthalene CH₂).
  • HRMS (ESI): m/z calc. for C₁₉H₁₉FNO₂ [M+H]⁺: 328.1447; found: 328.1443.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms purity >98%. Retention time: 12.3 min.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
HBTU coupling 85 98 High $$
Acid chloride route 78 95 Moderate $
TBS-protected route 90 99 High $$$

Key Findings:

  • HBTU coupling balances yield and scalability but requires costly reagents.
  • Acid chloride methods are economical but sensitive to hydrolysis.
  • Protection-deprotection strategies enhance reproducibility at the expense of additional steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s structural uniqueness lies in its tetrahydronaphthalene core and 4-fluorophenyl substitution. Key comparisons include:

Compound Key Substituents Biological/Physical Properties
Target Compound : 2-(4-Fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide - 4-Fluorophenyl
- 2-Hydroxy-tetrahydronaphthalenylmethyl
Hypothesized enhanced solubility due to hydroxyl group; potential for H-bonding .
AJ5d : N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide - 4-Fluorophenyl
- Thioether linkage
- Oxothiazolidine ring
61% yield; antimicrobial activity (specific data not shown) .
3aj : N-(2-(2-(Bis(4-fluorophenyl)methyl)-1H-indol-3-yl)-3,4-dihydronaphthalen-1-yl)acetamide - Bis(4-fluorophenyl)methyl
- Indole-dihydronaphthalene fusion
91% yield; structural rigidity may enhance receptor binding .
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide - 4-Chlorophenyl
- 3,4-Difluorophenyl
Dihedral angle (65.2° between aryl rings); N–H⋯O hydrogen bonding stabilizes crystal packing .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The hydroxy group in the target compound may improve solubility compared to non-polar analogs like 3aj (bis(4-fluorophenyl) substitution) .
  • Aryl Substitution : Fluorine atoms in 4-fluorophenyl groups enhance metabolic stability and lipophilicity, as seen in antimalarial acetamides (e.g., pLDH assay in ) .
  • Crystal Packing : Compounds like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide exhibit intermolecular H-bonding (N–H⋯O) and C–H⋯F interactions, stabilizing their crystal lattices .

Biological Activity

2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure combines a fluorophenyl moiety and a tetrahydronaphthalenyl component, which may influence its interaction with biological targets.

The compound's IUPAC name is 2-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide. Its molecular formula is C19H20FNO2C_{19}H_{20}FNO_2 with a molecular weight of approximately 321.37 g/mol. The presence of the fluorine atom enhances its metabolic stability and binding affinity to various proteins.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. It is hypothesized that it may act as a ligand for dopamine receptors, particularly the D2 subtype, based on structural similarities to known dopamine receptor ligands. The mechanism likely involves modulation of signal transduction pathways associated with neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Dopamine Receptor Modulation : Compounds similar to this compound have been shown to interact with dopamine receptors, which are critical in regulating mood and behavior.
  • Antidepressant Effects : Some studies suggest that related compounds may possess antidepressant properties through their action on serotonin and norepinephrine systems.

Study 1: Dopamine D2 Receptor Ligands

A study focused on the identification of novel dopamine D2 receptor ligands utilized in silico pharmacophore modeling to evaluate potential interactions. The results indicated that compounds with structural similarities to this compound showed promising binding affinities (IC50 values around 4.1 nM) .

Study 2: Pharmacological Profiling

In another investigation, pharmacological profiling of related compounds demonstrated their ability to modulate neurotransmitter release in vitro. The findings suggested that these compounds could be developed into therapeutic agents for treating neuropsychiatric disorders .

Comparison with Similar Compounds

To understand the unique properties of this compound better, a comparison can be drawn with structurally similar compounds:

Compound NameStructureBiological Activity
2-(4-chlorophenyl)-N-[(2-hydroxy-naphthalen-2-yl)methyl]acetamideStructureModerate D2 receptor affinity
2-(4-bromophenyl)-N-[(2-hydroxy-naphthalen-2-yl)methyl]acetamideStructureHigh D3 receptor selectivity

The presence of different halogens (fluorine vs. chlorine vs. bromine) significantly impacts the compound's binding characteristics and biological efficacy.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Fluorophenyl Derivative Preparation : Begin with halogenation or coupling reactions to introduce the 4-fluorophenyl group.

Tetrahydronaphthalene Core Formation : Cyclization or reduction steps (e.g., hydrogenation) to construct the hydroxy-substituted tetrahydronaphthalene moiety.

Acylation : React the intermediate with an acetylating agent (e.g., acetyl chloride) under anhydrous conditions.
Key considerations include solvent choice (dichloromethane or ethyl acetate), temperature control (273 K for sensitive steps), and catalysts (e.g., carbodiimides for amide bond formation). Purity is validated via HPLC or NMR .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Answer:
Use spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions and stereochemistry.
  • IR : Identify characteristic peaks for amide (C=O stretch ~1650 cm1^{-1}) and hydroxyl groups (~3300 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to validate 3D structure .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Employ Design of Experiments (DoE) to assess variables:

  • Catalysts : Test carbodiimides (e.g., EDC) vs. coupling reagents like HATU.
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
  • Temperature : Microwave-assisted synthesis reduces reaction time and improves yield.
    Monitor intermediates via TLC and optimize purification (e.g., column chromatography with gradient elution) .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Answer:

Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for metabolic interference.

Orthogonal Methods : Combine surface plasmon resonance (SPR) for binding affinity with isothermal titration calorimetry (ITC) to measure thermodynamic parameters.

Structural Analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .

Advanced: What strategies are used to study interactions with biological targets (e.g., enzymes or receptors)?

Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on halogen (F) and hydroxyl interactions.

In Vitro Binding Assays : Radioligand displacement studies (e.g., 3H^3H-labeled competitors) quantify affinity (Ki_i).

Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450 interactions and half-life .

Basic: What preliminary biological screening approaches are recommended?

Answer:

Cytotoxicity Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to determine IC50_{50}.

Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates.

ADME Profiling : Solubility (shake-flask method), logP (HPLC), and permeability (Caco-2 monolayers) .

Advanced: How can computational methods enhance understanding of its reactivity?

Answer:

DFT Calculations : Predict reaction pathways (e.g., acylation transition states) and optimize geometries using Gaussian02.

Molecular Dynamics (MD) : Simulate solvent interactions to study stability under physiological conditions.

QSAR Models : Corrogate substituent effects (e.g., fluorine vs. methoxy groups) on bioactivity .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

Answer:

OECD Guidelines : Test biodegradation (OECD 307) and hydrolysis (OECD 111) under varied pH/temperature.

QSAR-ECOSAR : Predict acute toxicity to aquatic organisms (e.g., Daphnia magna).

Metabolite Identification : Use LC-MS/MS to track transformation products in soil/water systems .

Basic: What are the critical stability considerations for storage?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
  • Solvent : Dissolve in DMSO for long-term biological assays; avoid repeated freeze-thaw cycles .

Advanced: How can structural modifications improve target selectivity?

Answer:

Bioisosteric Replacement : Substitute the hydroxy group with a methoxy or amino moiety to modulate hydrogen-bonding capacity.

Stereochemical Control : Synthesize enantiomers via chiral catalysts and compare activities (e.g., CD spectroscopy).

Proteomics : Use pull-down assays with SILAC labeling to identify off-target interactions .

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